molecular formula C15H24Cl2N2 B1441590 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride CAS No. 1220018-20-1

1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride

Cat. No.: B1441590
CAS No.: 1220018-20-1
M. Wt: 303.3 g/mol
InChI Key: XRVBULBUQCBTNT-UHFFFAOYSA-N
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Description

1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride (CAS 1220018-20-1) is a chemical compound with the molecular formula C 15 H 24 Cl 2 N 2 and a molecular weight of 303.27 g/mol . This high-purity reagent is characterized by its indoline scaffold linked to a piperidine ring via an ethyl chain, presented as a stable dihydrochloride salt suitable for storage at room temperature . The indoline scaffold is a privileged structure in medicinal chemistry and drug discovery . Molecules featuring this core are known to exhibit a wide range of pharmacological activities, making them valuable tools for probing biological systems . The specific structure of 1-[2-(4-Piperidinyl)ethyl]indoline, which incorporates a basic amine center, suggests potential for interaction with various neurological and cardiovascular targets. Piperidine-containing compounds are frequently investigated as receptor ligands, particularly in serotonergic and other central nervous system research . This compound is provided For Research Use Only. It is intended solely for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use, or for consumption in any form.

Properties

IUPAC Name

1-(2-piperidin-4-ylethyl)-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-4-15-14(3-1)8-12-17(15)11-7-13-5-9-16-10-6-13;;/h1-4,13,16H,5-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVBULBUQCBTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction or availability of the indoline or indoline derivative scaffold.
  • Introduction of the 2-(4-piperidinyl)ethyl substituent via alkylation or coupling reactions.
  • Final conversion to the dihydrochloride salt to improve stability and solubility.

Preparation of Indoline Core

The indoline core can be prepared by reduction of indole derivatives or by cyclization methods. For example, catalytic hydrogenation of indole or indole derivatives under mild conditions yields indoline with high selectivity.

  • A typical approach involves catalytic hydrogenation using Pd/C catalyst in the presence of formic acid or hydrogen gas under reflux conditions, which reduces the indole double bond to give the indoline ring system.

Introduction of the 2-(4-Piperidinyl)ethyl Side Chain

The key step is the attachment of the 2-(4-piperidinyl)ethyl moiety to the indoline nitrogen or carbon atom. This is commonly achieved by:

  • Alkylation of the indoline nitrogen with a 2-(4-piperidinyl)ethyl halide or tosylate.
  • Coupling reactions involving piperidine derivatives and ethyl linkers.

Example Method:

  • The indoline nitrogen is reacted with 2-(4-piperidinyl)ethyl chloride or bromide in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
  • The reaction proceeds at room temperature to moderate heating (20–80 °C) for several hours to yield the N-substituted product.

Formation of the Dihydrochloride Salt

To enhance the compound's stability, solubility, and handling properties, the free base is converted to the dihydrochloride salt by treatment with hydrochloric acid:

  • The N-substituted indoline is dissolved in an appropriate solvent such as ethanol or isopropanol.
  • Gaseous hydrogen chloride or concentrated hydrochloric acid is bubbled or added dropwise.
  • The resulting dihydrochloride salt precipitates or is isolated by evaporation and recrystallization.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Outcome / Notes
1. Reduction of Indole to Indoline Indole derivative, Pd/C catalyst, formic acid, reflux Indoline core formation by catalytic hydrogenation
2. Alkylation Indoline, 2-(4-piperidinyl)ethyl halide (e.g., chloride), base (NaH or K2CO3), DMF, 20–80 °C N-alkylation yields 1-[2-(4-piperidinyl)ethyl]indoline free base
3. Salt Formation Free base dissolved in EtOH or iPrOH, treated with HCl gas or concentrated HCl Precipitation of dihydrochloride salt, isolated by filtration and drying

Analysis of Preparation Methods

  • Catalytic Hydrogenation : The use of Pd/C with formic acid or hydrogen gas is a mild and efficient method for indoline synthesis, offering high selectivity and yield.
  • Alkylation Step : The choice of alkylating agent (halide or tosylate) and base is critical to maximize yield and minimize side reactions such as over-alkylation or polymerization.
  • Salt Formation : Conversion to dihydrochloride salt improves physicochemical properties, essential for pharmaceutical applications.

Research Findings and Optimization

  • The reaction conditions for alkylation are optimized by controlling temperature and solvent polarity to favor mono-substitution.
  • Catalytic hydrogenation parameters such as catalyst loading, temperature, and reaction time are optimized to prevent over-reduction or degradation.
  • Salt formation is controlled by stoichiometric addition of HCl to avoid formation of hydrochloride salts with excess acid or impurities.

Summary Table of Key Preparation Parameters

Preparation Step Reagents/Conditions Yield Range (%) Notes
Indoline core synthesis Pd/C, formic acid, reflux 70–90 Mild reduction, high selectivity
Alkylation with piperidinyl ethyl halide 2-(4-piperidinyl)ethyl chloride, NaH or K2CO3, DMF, 20–80 °C 75–85 Controlled mono-alkylation
Dihydrochloride salt formation HCl gas or concentrated HCl, EtOH or iPrOH >90 Precipitation and purification

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The piperidine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted indoline and piperidine derivatives, which can be further utilized in medicinal chemistry and drug development.

Scientific Research Applications

1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride involves its interaction with specific molecular targets and pathways. The indoline ring system can interact with various receptors and enzymes, modulating their activity. The piperidine moiety enhances the compound’s binding affinity and selectivity, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

1-[2-(4-Methoxyphenyl)ethyl]-4-piperidylamine dihydrochloride

  • Structure : Substituted with a 4-methoxyphenyl group instead of indoline.
  • Key Difference : The methoxy group may enhance lipophilicity and alter receptor binding compared to the indoline moiety.
  • Application : Classified under tariff code 9914.00.00 for commercial import/export .

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride

  • Structure : Replaces indoline with azepane (a 7-membered ring).
  • Key Difference : Larger ring size may influence conformational flexibility and bioavailability.
  • CAS : 1220035-80-2 (distinct from the target compound) .

Pharmacologically Active Piperidine Derivatives

RS 67333 and RS 39604

  • RS 67333: 1-(4-Amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone.
  • RS 39604: Features a 3,5-dimethoxybenzyloxy group and a methylsulfonylaminoethyl side chain.
  • Key Difference : Both compounds act as serotonin 5-HT₄ receptor agonists, with RS 39604 showing enhanced selectivity due to its bulky substituents .

Anileridine Dihydrochloride

  • Structure: 1-[2-(4-Aminophenyl)ethyl]-4-phenyl-4-piperidinecarboxylic acid ethyl ester dihydrochloride.
  • Key Difference : The ethyl ester and phenyl groups confer narcotic analgesic properties, unlike the indoline-based target compound .

Ion Channel-Targeting Piperidine Analogs

E-4031 Dihydrochloride

  • Structure : Contains a pyridinylmethyl group and methanesulfonamide.
  • Key Difference : Blocks KV11.1 (hERG) channels selectively, inhibiting cardiac potassium currents. Purity ≥98% .
  • Molecular Weight : 589.54 (vs. target compound’s unlisted MW).

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride

  • Structure : Pyridine substitution at the ethyl linker.
  • Key Difference : Pyridine’s aromaticity may enhance binding to nicotinic or kinase targets.
  • Molecular Weight : 278.22 .

Commercial and Regulatory Comparators

Compound Name CAS Number Key Structural Features Molecular Weight Key Applications/Notes
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride 1220035-80-2 Indoline, ethyl-piperidine N/A Research chemical
1-[2-(4-Methoxyphenyl)ethyl]-4-piperidylamine dihydrochloride N/A Methoxyphenyl, ethyl-piperidine N/A Tariff-classified
E-4031 dihydrochloride 113559-13-0 Pyridinylmethyl, methanesulfonamide 589.54 hERG channel blocker
RS 67333 125827-69-4 Chlorophenyl, butyl-piperidine 348.87 5-HT₄ agonist
Anileridine dihydrochloride 144-14-3 Phenyl, ethyl ester 451.39 Narcotic analgesic

Research Findings and Implications

  • Structural Flexibility : The indoline group in the target compound may offer unique π-π stacking interactions compared to phenyl or pyridine substituents in analogs .
  • Pharmacological Gaps : Unlike RS compounds or E-4031, the target compound lacks direct evidence of receptor binding or ion channel activity.

Biological Activity

1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride (CAS No. 1220018-20-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes diverse research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indoline core substituted with a piperidine group, which is known to enhance its interaction with biological targets. The dihydrochloride form increases its solubility in aqueous environments, facilitating biological assays.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Receptor Interaction : The compound likely interacts with various receptors and enzymes, modulating their activity. For instance, the piperidine component may facilitate binding to AChE or other targets involved in neurotransmission .
  • Induction of Cell Death : Through mechanisms such as methuosis, the compound may disrupt cellular processes leading to cytotoxicity. This has been observed in related indole derivatives that affect microtubule dynamics and cell morphology .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces methuosis in cancer cells; cytotoxic at low concentrations
NeuroprotectionInhibits AChE; potential for Alzheimer’s treatment
AntimicrobialPreliminary evidence suggests effectiveness

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of indole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against glioblastoma cells. The study highlighted how structural modifications influenced the mechanism of action, with some derivatives showing enhanced activity through disruption of microtubule polymerization .

Q & A

Q. What are the recommended synthesis and purification methods for 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride?

The compound can be synthesized via nucleophilic substitution or reductive amination, with optimized conditions for yield and purity. For example, refluxing in a methanol-water mixture (1:1) with sodium acetate as a catalyst efficiently drives the reaction . Post-synthesis purification involves recrystallization from polar solvents (e.g., methanol) and vacuum drying to remove residual solvents. Chromatography (e.g., silica gel) may resolve impurities if detected via HPLC .

Q. How should researchers characterize the structural and chemical properties of this compound?

Key characterization methods include:

  • NMR spectroscopy (1H/13C) to confirm the piperidine-indoline backbone and substituent positions.
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., molecular ion peak at m/z corresponding to C13H19N2Cl2).
  • X-ray crystallography (if single crystals are obtained) for absolute stereochemical confirmation .
  • Solubility profiling in solvents like water, methanol, and toluene to guide formulation studies .

Q. What are the stability and storage requirements for this compound?

Store in a tightly sealed, light-protected container at 2–8°C. Stability studies suggest degradation under prolonged exposure to humidity or acidic/basic conditions. Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological assay data for this compound?

Contradictions may arise from:

  • Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm concentrations via UV-Vis spectroscopy .
  • Impurity interference : Employ HPLC-MS to identify and quantify byproducts (e.g., dehydrohalogenated derivatives) .
  • Receptor heterogeneity : Validate target specificity using CRISPR-engineered cell lines or competitive binding assays .

Q. What strategies are effective for studying adsorption and reactivity on indoor surfaces (e.g., lab equipment)?

  • Microspectroscopic imaging (e.g., FTIR, Raman) to track surface adsorption kinetics.
  • Controlled environmental chambers to simulate humidity/temperature effects on compound stability .
  • Comparative studies with structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to identify moiety-specific reactivity .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Use software like AutoDock Vina with published receptor structures (e.g., serotonin or dopamine receptors) to predict binding affinities .
  • Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
  • QSAR modeling : Corrogate substituent effects (e.g., piperidine methylation) with activity data from analogs .

Q. What methodologies are recommended for toxicological profiling in preclinical studies?

  • In vitro cytotoxicity assays : Use HepG2 or HEK293 cells with MTT/WST-1 assays, noting IC50 values .
  • Acute toxicity testing : Follow OECD Guideline 423 for dose-ranging studies in rodent models .
  • Metabolite identification : Employ LC-MS/MS to detect hepatic metabolites (e.g., N-oxides or glucuronides) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Synthetic modifications : Introduce substituents (e.g., sulfonyl or methyl groups) to the piperidine or indoline rings and compare receptor binding .
  • Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using aligned active/inactive analogs .

Q. How should researchers address discrepancies in reported solubility data across studies?

  • Standardize protocols : Use USP-type solubility apparatus and controlled temperature (±0.5°C).
  • Validate purity : Impurities ≥2% can skew results; confirm via HPLC .
  • Cross-reference with analogs : Compare with structurally related compounds (e.g., dopamine hydrochloride) to identify trends .

Methodological Considerations Table

Research AspectKey MethodsReferences
Synthesis Reflux in methanol-water, recrystallization
Characterization NMR, HRMS, X-ray crystallography
Stability Accelerated stability testing, HPLC monitoring
Toxicology OECD Guideline 423, LC-MS/MS metabolite profiling

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Reactant of Route 2
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride

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